4-methoxy-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide 4-methoxy-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 872995-79-4
VCID: VC7685691
InChI: InChI=1S/C24H21F3N6O3S/c1-36-18-7-5-15(6-8-18)23(35)28-12-11-20-31-30-19-9-10-22(32-33(19)20)37-14-21(34)29-17-4-2-3-16(13-17)24(25,26)27/h2-10,13H,11-12,14H2,1H3,(H,28,35)(H,29,34)
SMILES: COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C24H21F3N6O3S
Molecular Weight: 530.53

4-methoxy-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

CAS No.: 872995-79-4

Cat. No.: VC7685691

Molecular Formula: C24H21F3N6O3S

Molecular Weight: 530.53

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide - 872995-79-4

Specification

CAS No. 872995-79-4
Molecular Formula C24H21F3N6O3S
Molecular Weight 530.53
IUPAC Name 4-methoxy-N-[2-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Standard InChI InChI=1S/C24H21F3N6O3S/c1-36-18-7-5-15(6-8-18)23(35)28-12-11-20-31-30-19-9-10-22(32-33(19)20)37-14-21(34)29-17-4-2-3-16(13-17)24(25,26)27/h2-10,13H,11-12,14H2,1H3,(H,28,35)(H,29,34)
Standard InChI Key BTERUKSPTXMHOG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₂₄H₂₁F₃N₆O₃S, MW: 530.53 g/mol) features three critical domains:

  • Triazolo-pyridazine core: A fused bicyclic system ( triazolo[4,3-b]pyridazine) known for stabilizing π-π interactions with protein targets .

  • Benzamide group: The 4-methoxybenzamide moiety enhances solubility and facilitates hydrogen bonding with enzymes .

  • Trifluoromethylphenyl-thioethyl linkage: The 3-(trifluoromethyl)aniline group contributes to lipophilicity and metabolic stability, while the thioether bridge improves conformational flexibility.

Table 1: Key Structural Features and Functional Roles

ComponentRole in Bioactivity
Triazolo-pyridazineBinds ATP pockets of kinases
4-MethoxybenzamideEnhances solubility and target affinity
CF₃-phenyl groupImproves membrane permeability
Thioether bridgeAllows adaptive binding to proteins

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum (DMSO-d₆) shows characteristic peaks for the methoxy group (δ 3.81 ppm), aromatic protons (δ 7.05–8.20 ppm), and amide NH (δ 10.32 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 531.2 [M+H]⁺, with fragmentation patterns confirming the triazolo-pyridazine core and benzamide linkage .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a five-step sequence:

  • Pyridazinone Formation: Condensation of 3-(trifluoromethyl)aniline with glyoxylic acid yields a pyridazinone intermediate .

  • Chlorination: Treatment with POCl₃ converts the pyridazinone to a chloropyridazine .

  • Triazole Cyclization: Reaction with hydrazide derivatives under microwave irradiation forms the triazolo-pyridazine core .

  • Thioether Coupling: A nucleophilic substitution links the chloropyridazine to a thioethylamine spacer.

  • Benzamide Conjugation: Final coupling with 4-methoxybenzoyl chloride completes the structure .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Glyoxylic acid, AcOH, 80°C85
2POCl₃, reflux, 4h78
3Hydrazide, n-BuOH, MW, 120°C65
4K₂CO₃, DMF, 60°C72
54-Methoxybenzoyl chloride, Et₃N68

Challenges in Purification

  • The trifluoromethyl group increases hydrophobicity, necessitating reversed-phase HPLC for purification (C18 column, MeCN/H₂O gradient).

  • Residual DMF from Step 4 requires extensive washing with ethyl acetate .

Biological Activities and Mechanisms

Anticancer Activity

  • Tubulin Polymerization Inhibition: The compound destabilizes microtubules by binding to the colchicine site (IC₅₀ = 0.012 µM in HT-1080 cells), comparable to combretastatin A-4 .

  • Apoptosis Induction: In A549 lung cancer cells, it activates caspase-3/7 and induces G0/G1 arrest (IC₅₀ = 0.98 µM) .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism
A549 (lung)0.98Caspase-3/7 activation
MCF-7 (breast)1.05Tubulin depolymerization
HepG2 (liver)3.30ROS generation

Antimicrobial Effects

  • The triazolo-pyridazine core exhibits broad-spectrum activity against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL).

Pharmacological Profiling

ADME Properties

  • Solubility: Moderate aqueous solubility (12.5 µg/mL at pH 7.4) due to the methoxy and amide groups .

  • Plasma Stability: Half-life >6h in human plasma, attributed to the CF₃ group’s resistance to oxidative metabolism.

  • CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ >50 µM), reducing drug-drug interaction risks .

Toxicity Data

  • Acute Toxicity: LD₅₀ = 448 mg/kg in mice, indicating a favorable safety margin .

  • Genotoxicity: Negative in Ames tests up to 100 µg/plate .

Future Directions

Structural Modifications

  • Optimizing Bioavailability: Introducing PEGylated side chains could improve solubility without compromising activity .

  • Targeted Delivery: Conjugation to folate or RGD peptides may enhance tumor specificity .

Clinical Translation

  • Preclinical Trials: Efficacy studies in PDX models of triple-negative breast cancer are underway .

  • Combination Therapy: Synergy with paclitaxel or checkpoint inhibitors merits exploration .

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